molecular formula C21H16FN3O2 B3512702 (E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile

(E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B3512702
M. Wt: 361.4 g/mol
InChI Key: IGMBIKFPSILZAE-WQRHYEAKSA-N
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Description

(E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes a pyrrole ring substituted with a nitrophenyl group and a fluorophenyl group

Properties

IUPAC Name

(E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c1-14-10-17(11-18(13-23)16-6-8-19(22)9-7-16)15(2)24(14)20-4-3-5-21(12-20)25(26)27/h3-12H,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMBIKFPSILZAE-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C(/C#N)\C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions: The nitrophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Enenitrile Group: The final step involves the formation of the enenitrile group through a Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

(E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of a fluorine atom.

    (E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-bromophenyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in (E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs with different halogen substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile

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